Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate
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Overview
Description
Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound that belongs to the class of acridine derivatives
Preparation Methods
The synthesis of methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate involves a multi-step process. One common method is the three-component condensation reaction involving 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Chemical Reactions Analysis
Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the development of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate involves its interaction with specific molecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 12-[4-(acetyloxy)-3-methoxyphenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties.
Triazoloacridone (C-1305): Exhibits significant antitumor activity.
Amsacrine (m-AMSA): Used clinically as an anticancer agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C30H29NO6 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 12-(4-acetyloxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate |
InChI |
InChI=1S/C30H29NO6/c1-16(32)37-22-13-11-18(14-23(22)35-4)24-25-19-9-7-6-8-17(19)10-12-20(25)31-28-26(24)21(33)15-30(2,3)27(28)29(34)36-5/h6-14,24,27,31H,15H2,1-5H3 |
InChI Key |
BMDZSXLQSKWJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3=C(C(C(CC3=O)(C)C)C(=O)OC)NC4=C2C5=CC=CC=C5C=C4)OC |
Origin of Product |
United States |
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